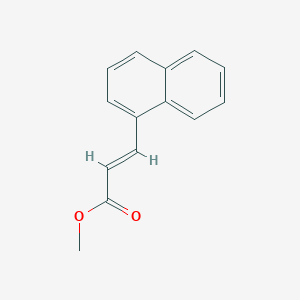
3-Naphthalen-1-yl-acrylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Naphthalen-1-yl-acrylic acid methyl ester, also known as methyl (E)-3-(naphthalen-1-yl)acrylate, is an organic compound with the molecular formula C14H12O2 and a molecular weight of 212.24 g/mol . This compound is characterized by the presence of a naphthalene ring attached to an acrylic acid methyl ester group, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Naphthalen-1-yl-acrylic acid methyl ester typically involves the esterification of 3-Naphthalen-1-yl-acrylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Naphthalen-1-yl-acrylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: 3-Naphthalen-1-yl-acrylic acid.
Reduction: 3-Naphthalen-1-yl-propanol.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
3-Naphthalen-1-yl-acrylic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The ester is utilized in the production of specialty chemicals, dyes, and fragrances
Mechanism of Action
The mechanism of action of 3-Naphthalen-1-yl-acrylic acid methyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the active acrylic acid, which can then participate in further biochemical reactions. The naphthalene ring can interact with aromatic receptors and enzymes, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalen-1-yl-acrylic acid methyl ester
- 3-Naphthalen-2-yl-acrylic acid methyl ester
- 3-Naphthalen-1-yl-propionic acid methyl ester
Uniqueness
3-Naphthalen-1-yl-acrylic acid methyl ester is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. The position of the acrylic acid methyl ester group on the naphthalene ring influences its interaction with other molecules, making it a valuable compound in various applications .
Properties
Molecular Formula |
C14H12O2 |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
methyl (E)-3-naphthalen-1-ylprop-2-enoate |
InChI |
InChI=1S/C14H12O2/c1-16-14(15)10-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-10H,1H3/b10-9+ |
InChI Key |
MNGYPDQJVYJTLM-MDZDMXLPSA-N |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
COC(=O)C=CC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















